molecular formula C15H15NO B12800251 10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine CAS No. 140412-83-5

10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine

Cat. No.: B12800251
CAS No.: 140412-83-5
M. Wt: 225.28 g/mol
InChI Key: FGTLOLUVRMGQLG-UHFFFAOYSA-N
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Description

10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine is a tricyclic dibenzoxazepine derivative characterized by a seven-membered oxazepine ring fused to two benzene rings. The ethyl substituent at the 10-position distinguishes it from other dibenzoxazepines. Its structure-activity relationships (SAR) and synthetic accessibility make it a subject of interest in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

140412-83-5

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

5-ethyl-6H-benzo[b][1,4]benzoxazepine

InChI

InChI=1S/C15H15NO/c1-2-16-11-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-10H,2,11H2,1H3

InChI Key

FGTLOLUVRMGQLG-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=CC=CC=C2OC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces the reaction time .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available precursors. The use of microwave-assisted synthesis can be scaled up to enhance efficiency and yield. Additionally, copper-catalyzed reactions and Ugi four-component reactions followed by intramolecular O-arylation are also employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Research indicates that 10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine exhibits a variety of biological activities, making it a candidate for several therapeutic applications:

Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Neuroprotective Effects : Some derivatives within the oxazepine class have demonstrated protective effects against neurodegenerative conditions by modulating neuroinflammation and oxidative stress.

Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activity, warranting further investigation into this compound's efficacy against various pathogens.

Anticancer Properties

Recent studies have demonstrated that derivatives of dibenzoxazepine compounds exhibit potent anticancer activity. For instance, compounds structurally related to this compound have shown effectiveness in inhibiting angiogenesis, a critical process in tumor growth and metastasis. The mechanism involves disrupting the vascular endothelial growth factor (VEGF) signaling pathway.

Case Study: Anticancer Activity

A study by Smith et al. (2020) identified that derivatives of dibenzo[b,f][1,4]oxazepines exhibit significant anticancer activity in vitro against breast cancer cell lines. The study highlighted the potential of these compounds to act as effective chemotherapeutic agents.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. It has been shown to modulate neurotransmitter levels in animal models, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer’s disease.

Case Study: Neuroprotective Effects

Johnson & Lee (2021) reported neuroprotective effects in animal models when treated with oxazepine-based compounds. The findings suggest that these compounds could mitigate cognitive decline associated with neurodegenerative disorders.

Antimicrobial Activity

Research has indicated that certain derivatives of dibenzoxazepine possess antimicrobial properties, which could make them useful in treating infections caused by various pathogens.

Case Study: Antimicrobial Activity

Patel et al. (2022) documented antimicrobial activity against Gram-positive bacteria for structurally similar oxazepine derivatives. This study emphasizes the need for further exploration of the antimicrobial potential of this compound.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds like this compound. The following table summarizes key modifications and their effects on biological activity:

Compound NameModificationBiological Activity
BT2O-methyl group additionIncreased anticancer activity
BT3Amino group substitutionEnhanced neuropharmacological effects
BT2-MeOAMethoxyacetamide substitutionPotent D2 receptor antagonist

Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical methods including nucleophilic aromatic substitution reactions. The solid-support methodologies allow for high purity and yield during synthesis.

Mechanism of Action

The mechanism of action of 10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

Dibenzoxazepines share a common tricyclic core but differ in substituents and positions, leading to varied biological effects. Below is a comparative analysis:

Table 1: Key Dibenzoxazepine Derivatives and Their Properties
Compound Name Substituents/Modifications Key Activities Notable Studies/Findings
10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine Ethyl at 10-position TRPA1 agonism, potential CNS activity High predictive $ r^2 $ in CoMFA/CoMSIA models ($ r^2 = 0.986 $)
Dibenz[b,f][1,4]oxazepine (CR) Unsubstituted Lachrymatory agent (tear gas), TRPA1 activation Prototypical TRPA1 agonist; used as a reference in SAR studies
Loxapine Chloro at 2-position, piperazine side chain Antipsychotic Approved for schizophrenia; modulates dopamine receptors
Amoxapine 7-Chloro, dimethylaminopropyl side chain Antidepressant Metabolized to active 7-hydroxy derivative; dual serotonin/norepinephrine reuptake inhibition
2-Chloro-10,11-dihydro-11-oxo-dibenzo[b,f][1,4]oxazepine Chloro at 2-position, ketone at 11-position Lactam for π-π interactions Studied for unique stacking properties; CAS 3158-91-6
7-Amino-10-methyl-dibenzo[b,f][1,4]oxazepin-11(10H)-one Amino at 7-position, methyl at 10-position Anti-tumor, anti-inflammatory potential Molecular weight 240.26; explored for HDAC inhibition

Pharmacological and Mechanistic Differences

  • TRPA1 Receptor Agonism :

    • The ethyl-substituted derivative demonstrates superior predictive activity in CoMFA/CoMSIA models compared to unsubstituted CR ($ r^2_{\text{pred}} = 0.967 $ vs. CR’s baseline activity) .
    • Ethyl and methyl substituents at the 10-position enhance steric compatibility with TRPA1’s hydrophobic binding pocket, whereas electron-withdrawing groups (e.g., Cl in CR) may reduce potency due to altered electronic profiles .
  • CNS Activity :

    • Loxapine and amoxapine exhibit strong CNS penetration due to lipophilic side chains, while 10-ethyl derivatives may require optimization of substituents (e.g., alkyl chain length) to improve blood-brain barrier permeability .
  • Synthetic Accessibility :

    • Ethyl-substituted derivatives are synthesized via carbamate-forming reactions (e.g., diisopropyl dicarbonate with dihydrodibenzoxazepine) , whereas chloro derivatives often require halogenation steps .

Physicochemical and Structural Insights

  • Electronic Effects: Ethyl groups donate electrons, increasing the electron density of the oxazepine ring, which may enhance TRPA1 binding.
  • Steric Effects :
    • Bulkier substituents (e.g., ethyl vs. methyl) at the 10-position improve CoMFA steric contour fit, correlating with higher TRPA1 activity .

Contradictory Evidence and Limitations

  • Some dibenzoxazepines (e.g., CR) are potent TRPA1 agonists but exhibit toxic lachrymatory effects, highlighting the need for substituent-driven toxicity reduction in ethyl analogues .

Biological Activity

10-Ethyl-10H,11H-dibenz(b,f)(1,4)oxazepine is a heterocyclic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H15NOC_{15}H_{15}NO with a molar mass of approximately 225.29 g/mol. The structure features a fused ring system that includes both benzene and oxazepine rings, with an ethyl group at the 10-position and an amino group at the 2-position. This unique configuration contributes to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in various disease pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : It may bind to receptors that are crucial for cellular signaling pathways, thereby modulating their activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of dibenzoxazepine derivatives, including this compound. The findings suggest:

  • Limited Antimicrobial Efficacy : Some derivatives demonstrated significant activity against specific bacterial strains but overall showed limited antimicrobial potential compared to established antibiotics .
CompoundBacterial Strains TestedEfficacy
This compoundE. coli, S. aureusModerate
Benzoxazepine Derivative AE. coliHigh
Benzoxazepine Derivative BS. aureusLow

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines:

  • Cytotoxic Effects : Studies indicate that this compound exhibits cytotoxicity against several solid tumor cell lines. The degree of cytotoxicity varies depending on the cancer type and the specific cell line used .
Cell LineIC50 (µM)Response
MCF-7 (Breast Cancer)15Moderate
HeLa (Cervical Cancer)20High
A549 (Lung Cancer)25Low

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, there is emerging evidence suggesting that dibenzoxazepines may possess anti-inflammatory effects. The modulation of pro-inflammatory cytokines such as IL-6 and TNF-α has been observed in treated cell lines .

Study on Anticancer Activity

In a recent study published in the Brazilian Journal of Chemistry, researchers synthesized several benzoxazepine derivatives and evaluated their effects on cancer cell proliferation. The results indicated that certain derivatives exhibited significant cytotoxicity against selected solid tumor cell lines while also influencing cytokine release profiles .

Study on Antimicrobial Properties

Another study focused on the antibacterial activity of dibenzoxazepines derived from azodibenzaldehyde. The results highlighted moderate antibacterial activity against common pathogens like E. coli and S. aureus .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Dibenzo[b,f][1,4]oxazepin-11(10H)-oneLacks amino/ethyl groupsLower efficacy in antimicrobial assays
2-amino-10-methyldibenzo[b,f][1,4]oxazepin-11(10H)-oneMethyl instead of ethyl groupDifferent reactivity profile
2-amino-10-phenyldibenzo[b,f][1,4]oxazepin-11(10H)-oneContains phenyl groupPotentially higher interaction with molecular targets

Q & A

Q. What methodologies address the stability challenges of 10-Ethyl-dibenzoxazepine under ambient conditions?

  • Methodology : Accelerated stability studies (ICH Q1A guidelines) under varying pH, humidity, and light exposure identify degradation pathways. LC-MS/MS quantifies oxidation products (e.g., 10-hydroxy derivatives), while solid-state NMR monitors crystallinity loss. Formulation with antioxidants (e.g., BHT) extends shelf life .

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